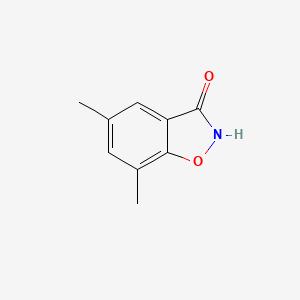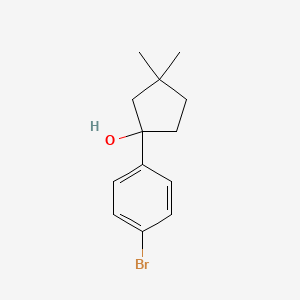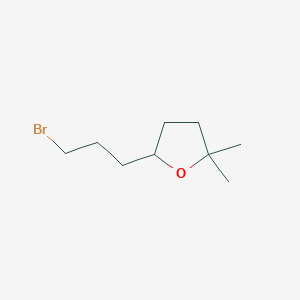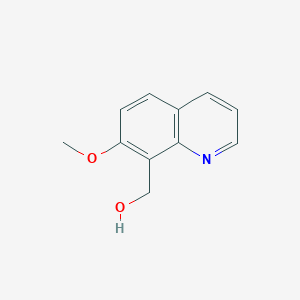
(7-Methoxyquinolin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxyquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The structure of this compound consists of a quinoline ring with a methoxy group at the 7th position and a methanol group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxyquinolin-8-yl)methanol can be achieved through various methods. One common approach involves the reaction of 7-methoxyquinoline with formaldehyde in the presence of a reducing agent . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxyquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 7-Methoxyquinolin-8-carboxylic acid.
Reduction: 7-Methoxy-1,2-dihydroquinolin-8-yl)methanol.
Substitution: 7-Haloquinolin-8-yl)methanol derivatives.
Scientific Research Applications
(7-Methoxyquinolin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Methoxyquinolin-8-yl)methanol involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects. The compound may also interfere with the synthesis of nucleic acids and proteins in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyquinoline: Lacks the methanol group but shares the methoxy substitution at the 7th position.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8th position instead of a methanol group.
Uniqueness
(7-Methoxyquinolin-8-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(7-methoxyquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-5-4-8-3-2-6-12-11(8)9(10)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
OUTBLZFMXCCVJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


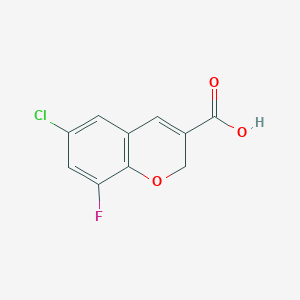

![4-[(Piperazin-1-yl)methyl]-1H-indole](/img/structure/B15262279.png)
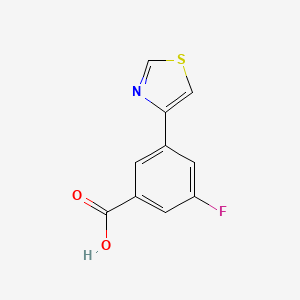
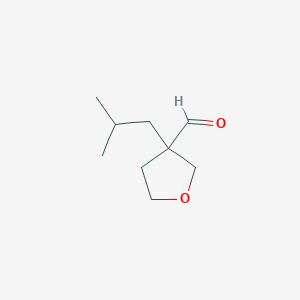
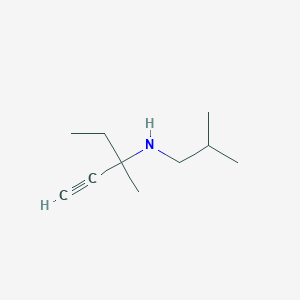
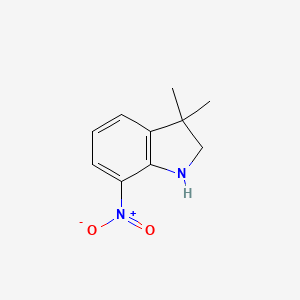
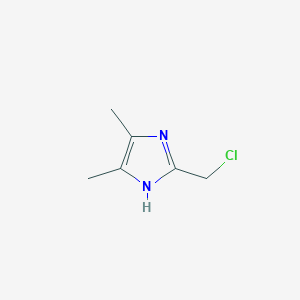
![5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid](/img/structure/B15262309.png)
amine](/img/structure/B15262319.png)
